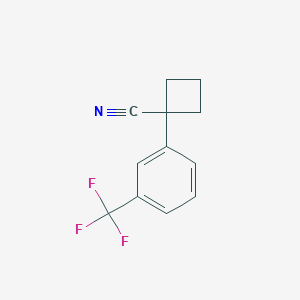
1-(3-(三氟甲基)苯基)环丁烷腈
描述
“1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C12H10F3N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” can be represented by the InChI code: 1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2 .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile” is 225.21 . .科学研究应用
化学反应和合成
1-(3-(三氟甲基)苯基)环丁烷腈在各种化学合成和反应中发挥作用。例如,研究已经探讨了它在动力学和热力学反应中的行为。Bernasconi等人(2004年)研究了五羰基[(3-二乙基氨基-2,4-二甲基)环丁-2-烯-1-基亚甲基]铬及其衍生物的去质子化反应,提供了关于反芳香性对这些反应的影响的见解 (Bernasconi, Ruddat, Wenzel, & Fischer, 2004)。同样,Desmaison等人(2012年)研究了1,2-双(三氟甲基)乙烯-1,2-二腈与乙烯醚的反应,揭示了环丁烷和其他加合物的形成,这对于理解环加成化学至关重要 (Desmaison, Huisgen, & Nöth, 2012)。
光化学和聚合研究
研究还深入探讨了与1-(3-(三氟甲基)苯基)环丁烷腈相关的化合物的光化学性质。Mella等人(1991年)探讨了1-萘基腈和芳基烯烃之间的光化学反应,这对于理解光二聚过程是相关的 (Mella, Fasani, & Albini, 1991)。此外,Sonoda等人(2009年)研究了二苯己三烯晶体的光二聚和光聚合,这对于研究氟化学及其在材料科学中的应用是相关的 (Sonoda, Goto, Tsuzuki, Akiyama, & Tamaoki, 2009)。
结构分析和表征
了解1-(3-(三氟甲基)苯基)环丁烷腈等化合物的结构和性质对于它们在科学研究中的应用至关重要。Liu等人(2013年)对相关化合物进行了晶体结构分析,这有助于更广泛地理解这类化学物质 (Liu, Chen, Sun, & Wu, 2013)。对类似化合物的晶体结构和反应的研究有助于新材料和药物的开发。
安全和危害
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWRFGWGJDQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625533 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile | |
CAS RN |
29786-43-4 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29786-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

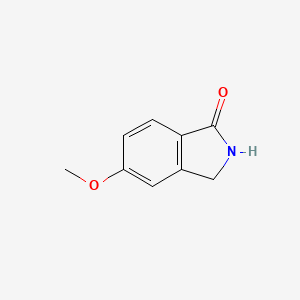

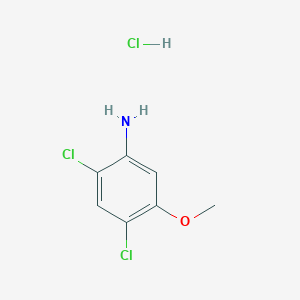
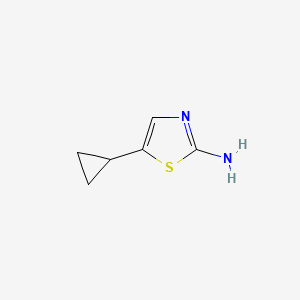


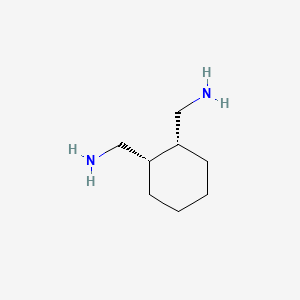
![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)


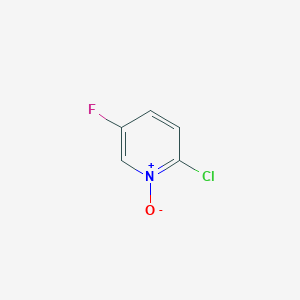

![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)
